(R,S)-Anatabine Tartrate (2:3)
Description
Contextualization within Alkaloid Research
Alkaloids are a large and diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. scbt.com This class of compounds is prominent in plants, and the Solanaceae family, which includes tobacco, tomato, and peppers, is a rich source of various alkaloids. wikipedia.orgbiocat.com The most well-known alkaloid from this family is nicotine, which constitutes over 90% of the total alkaloid content in commercial tobacco plants. nih.gov
Beyond nicotine, tobacco plants produce a variety of "minor alkaloids," including anatabine (B1667383), anabasine, and nornicotine. wikipedia.orgnih.gov While present in much smaller quantities—anatabine accounts for approximately 4% of the total alkaloids in tobacco leaves—these compounds possess distinct chemical structures and biological activities that are of significant research interest. nih.gov The study of minor alkaloids like anatabine is crucial for a comprehensive understanding of alkaloid pharmacology and toxicology. Due to its relative resistance to metabolism, anatabine has become a useful biomarker for detecting tobacco use. nih.govnih.govfrontiersin.org
Anatabine itself is a bipyridine alkaloid, characterized by a 2,3'-bipyridine (B14897) skeleton. ontosight.aibiorxiv.org It exists as a racemic mixture of two enantiomers, (S)-anatabine and (R)-anatabine, in its natural and synthetic forms. nih.gov Research often utilizes the racemic mixture, denoted as (R,S)-Anatabine.
Rationale for Comprehensive Academic Inquiry into (R,S)-Anatabine Tartrate (2:3)
The focus of academic inquiry often extends from the base alkaloid to its salt forms. The use of (R,S)-Anatabine Tartrate (2:3), a specific salt where two molecules of anatabine are combined with three molecules of tartaric acid, is driven by several scientific considerations. Pharmaceutical and food-grade salts can offer improved chemical purity, stability, and solubility compared to the free base form, which is crucial for obtaining reliable and reproducible results in experimental settings. google.comgoogle.comgoogle.com
The rationale for a deep academic dive into this particular compound stems from several key areas:
Distinct Pharmacological Profile: Research has shown that anatabine interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), similar to nicotine, but with a different profile of activity. nih.govcaymanchem.com Studies have investigated its effects on various nAChR subtypes, revealing a degree of selectivity. caymanchem.com For instance, (R,S)-Anatabine is an agonist of α4β2 and α6/α3β2β4 subunit-containing nAChRs. caymanchem.com These interactions are fundamental to its observed biological effects.
Potential Anti-inflammatory Mechanisms: A significant driver for anatabine research is its reported anti-inflammatory properties observed in various preclinical models. wikipedia.orgpmiscience.comfrontiersin.org Academic studies aim to elucidate the molecular mechanisms behind these effects. Recent systems biology approaches have identified anatabine as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, a key regulator of cellular defense against oxidative stress. pmiscience.comfrontiersin.org
Neuroprotective and Cognitive Research: Anatabine has been studied in the context of neurodegenerative conditions and cognitive function. nih.govfrontiersin.orgnih.gov For example, it has been shown to attenuate memory impairment in certain animal models. nih.gov Understanding the role of the racemic mixture and its specific salts is vital in this field.
Stereoselectivity and Chemical Properties: The presence of a chiral center in anatabine means that its (R)- and (S)-enantiomers may have different biological activities and binding affinities. nih.gov While some studies have found minor differences between the enantiomers' interactions with certain receptors, others have noted distinctions. nih.gov The use of the tartrate salt of the racemic mixture, (R,S)-Anatabine Tartrate, provides a standardized form for research. scbt.combiocat.com The nitrogen atom's lone pair allows it to act as a ligand in coordination chemistry, and its chiral nature can influence stereoselectivity in chemical reactions, making it a subject of interest for synthetic chemistry. scbt.comnih.gov
The comprehensive academic inquiry into (R,S)-Anatabine Tartrate (2:3) is therefore essential for characterizing its fundamental chemical and biological properties, understanding its mechanisms of action, and exploring its potential from a scientific standpoint.
Data Tables
The following tables provide summarized data based on available research literature for the compound.
Table 1: Chemical and Physical Properties of (R,S)-Anatabine Tartrate (2:3) This table outlines the key identifiers and properties of the compound.
| Property | Value |
| Formal Name | 1,2,3,6-tetrahydro-2,3'-bipyridine 2,3-dihydroxysuccinate |
| Synonym | (±)-Anatabine Tartrate |
| Molecular Formula | C₁₀H₁₂N₂ • 3/2 C₄H₆O₆ (approximated from 2:3 ratio) |
| Molecular Weight | ~310.3 g/mol (for a related tartrate salt) |
| Appearance | Crystalline solid |
| Purity | ≥98% in research-grade samples |
| Solubility (approx.) | DMSO: 20 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: 1 mg/ml |
Data sourced from Cayman Chemical product information sheets. caymanchem.combioscience.co.uk
Table 2: Research Findings on (R,S)-Anatabine Agonist Activity at nAChR Subtypes This table details the half-maximal effective concentration (EC₅₀) values of (R,S)-Anatabine at various nicotinic acetylcholine receptor subtypes, indicating its potency as an agonist.
| nAChR Subtype | EC₅₀ (µM) |
| α6/α3β2β4 | 3.6 |
| α4β2 | 6.1 |
| α3β4 | 70.6 |
| α7 | 158.5 |
Data indicates that (R,S)-Anatabine is more potent at α6/α3β2β4 and α4β2 containing receptors compared to α3β4 and α7 subtypes. Sourced from Alijevic, O., et al. (2022) and Cayman Chemical. caymanchem.com
Table of Compound Names
Properties
Molecular Formula |
C₃₂H₄₂N₄O₁₈ |
|---|---|
Molecular Weight |
770.69 |
Synonyms |
1,2,3,6-Tetrahydro-2,3’-bipyridine Tartrate; 1,2,3,6-Tetrahydro-2,3’-dipyridine Tartrate; (+/-)-Anatabine Tartrate; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of R,s Anatabine Tartrate 2:3
Modulation of Transcription Factors
(R,S)-Anatabine tartrate (2:3) has been shown to modulate several critical intracellular signaling pathways involved in inflammation and cellular stress responses. These interactions are central to its observed biological effects.
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Interactions
(R,S)-Anatabine has demonstrated the ability to inhibit the activation of NF-κB, a key transcription factor in inflammatory and immune responses. google.com Studies have shown that anatabine (B1667383) can prevent the phosphorylation of NF-κB that is induced by agents like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This inhibitory effect has been observed in various cell types, including human neuroblastoma SH-SY5Y cells, HEK293 cells, human microglia, and human blood mononuclear cells. nih.govnih.gov By inhibiting NF-κB activation, anatabine can downregulate the expression of pro-inflammatory genes. nih.govapexbt.comapexbt.com For instance, in SH-SY5Y cells, anatabine's inhibition of NF-κB activation led to a reduced expression of beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-β peptides. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Interactions
The anti-inflammatory properties of (R,S)-Anatabine are also mediated through its interaction with the STAT3 pathway. wikipedia.orgnih.gov Research has consistently shown that anatabine inhibits the phosphorylation of STAT3. nih.govacs.org This effect has been documented in both in vitro and in vivo models. nih.gov For example, anatabine was found to suppress STAT3 phosphorylation in the spleen and brain of mice in a model of experimental autoimmune encephalomyelitis. nih.gov In a transgenic mouse model of Alzheimer's disease, treatment with anatabine resulted in the inhibition of increased STAT3 phosphorylation. nih.gov This inhibition of STAT3 phosphorylation by anatabine contributes to the reduction of pro-inflammatory cytokine production, such as IL-6, IL-1β, and TNF-α. nih.gov
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Activation and Translocation
(R,S)-Anatabine has been identified as an activator of the NRF2 pathway, a key regulator of cellular antioxidant responses. nih.govtargetmol.com System biology approaches and experimental verification have demonstrated that treatment with anatabine leads to the translocation of NRF2. nih.govfrontiersin.org This activation of the NRF2 pathway is considered a significant part of anatabine's mechanism of action, contributing to its potential therapeutic effects in conditions associated with oxidative stress. nih.govtargetmol.comfrontiersin.org
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism and Selectivity
(R,S)-Anatabine acts as an agonist at certain subtypes of nicotinic acetylcholine receptors (nAChRs), although it is generally less potent than nicotine. nih.gov Its selectivity for specific nAChR subtypes is a defining feature of its pharmacological profile.
Alpha4beta2 (α4β2) nAChR Subtype Engagement
(R,S)-Anatabine is an agonist of the α4β2 subunit-containing nAChRs. caymanchem.comcvmh.fr Studies have reported an EC50 value of approximately 6.1 µM for this receptor subtype. nih.govcaymanchem.comcaymanchem.com While both R- and S-enantiomers of anatabine are active at this receptor, radioligand binding experiments have indicated that R-anatabine has a twofold higher binding affinity for α4β2 nAChRs compared to S-anatabine. noaa.gov Despite this, the efficacy of anatabine at α4β2 nAChRs is considered to be lower than that of nicotine. nih.gov
Alpha6/Alpha3beta2beta4 (α6/α3β2β4) nAChR Subtype Engagement
(R,S)-Anatabine also demonstrates agonistic activity at the α6/α3β2β4 subunit-containing nAChRs. caymanchem.comcvmh.fr The reported EC50 value for this subtype is approximately 3.6 µM, indicating a slightly higher potency compared to its action at α4β2 nAChRs. nih.govcaymanchem.comcaymanchem.com (R,S)-Anatabine shows selectivity for both α4β2 and α6/α3β2β4 nAChRs over other subtypes such as α3β4 and α7 nAChRs. caymanchem.comcaymanchem.com
| Receptor Subtype | Agonist Activity (EC50) |
| α4β2 nAChR | 6.1 µM nih.govcaymanchem.comcaymanchem.com |
| α6/α3β2β4 nAChR | 3.6 µM nih.govcaymanchem.comcaymanchem.com |
| α3β4 nAChR | 70.6 µM caymanchem.comcaymanchem.com |
| α7 nAChR | 158.5 µM caymanchem.comcaymanchem.com |
Comparative Analysis with Other nAChR Subtypes (e.g., α3β4, α7)
(R,S)-Anatabine tartrate acts as an agonist at various nicotinic acetylcholine receptor (nAChR) subtypes, though with differing potencies. nih.gov Research indicates that anatabine is selective for α4β2 and α6/α3β2β4 subunit-containing nAChRs over the α3β4 and α7 subtypes. nih.gov
Studies have quantified the potency of anatabine at these different receptors. For instance, the EC50 value—the concentration required to elicit a half-maximal response—for anatabine at the α3β4 nAChR is reported to be 70.6 µM, while for the α7 nAChR, it is 158.5 µM. nih.govfrontiersin.org This demonstrates a significantly weaker agonistic activity at these subtypes compared to others, such as the α4β2 (EC50 = 6.1 µM) and α6/α3β2β3 (EC50 = 3.6 µM) nAChRs. frontiersin.org
The binding affinity of anatabine to these receptors has also been investigated. While both S- and R-enantiomers of anatabine are highly efficacious agonists at α7 nAChRs, their potency is lower compared to their action on α4β2 nAChRs. nih.govfrontiersin.org The introduction of a double bond in the anatabine structure, when compared to its parent compound anabasine, appears to decrease its potency at α7 nAChRs. nih.govfrontiersin.org In contrast, varenicline, another nAChR ligand, has been shown to fully activate α3β4 and α7 nAChRs at concentrations where it only partially activates the α4β2 subtype. nih.gov
The table below summarizes the reported potency (EC50) of (R,S)-Anatabine at various nAChR subtypes, providing a clear comparison of its activity.
| nAChR Subtype | (R,S)-Anatabine EC50 (µM) |
| α3β4 | 70.6 nih.govfrontiersin.org |
| α7 | 158.5 nih.govfrontiersin.org |
| α4β2 | 6.1 nih.govfrontiersin.org |
| α6/α3β2β3 | 3.6 frontiersin.org |
Impact on Cellular Signaling Cascades
(R,S)-Anatabine tartrate has been shown to modulate several key intracellular signaling cascades, many of which are central to the inflammatory response.
Systematic phosphoproteomic assays have demonstrated that treatment with anatabine results in the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov Network analyses leveraging biological knowledge bases predict that anatabine treatment leads to the upregulation of network nodes corresponding to p38 MAPK. frontiersin.orgnih.gov The activation of the p38 MAPK signaling pathway has also been linked to other natural compounds that, like anatabine, activate the NRF2 pathway. frontiersin.orgnih.gov
Anatabine demonstrates significant modulatory effects on cytokine signaling, generally characterized by the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. In a mouse model of colitis, oral administration of anatabine led to a significant decrease in the colonic abundance of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6). researchgate.net Concurrently, anatabine treatment increased the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net These findings are supported by in vivo studies where anatabine, administered intraperitoneally, caused a dose-dependent reduction in plasma concentrations of both TNFα and IL-6 following an inflammatory challenge. nih.gov This anti-inflammatory activity is partly attributed to anatabine's ability to inhibit the phosphorylation of STAT3 and NF-κB, key transcription factors involved in cytokine gene expression. nih.govnih.gov
The table below details the observed effects of anatabine on key inflammatory cytokines.
| Cytokine | Effect of Anatabine Treatment |
| TNFα | Decrease nih.govresearchgate.net |
| IL-6 | Decrease nih.govresearchgate.net |
| IL-10 | Increase researchgate.net |
Research in a dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of colitis has shown that anatabine has a restorative effect on inflammatory signaling processes, including the Toll-like Receptor (TLR) signaling pathway. researchgate.net Network perturbation analysis revealed that the strong activation of the TLR–IL-1 receptor (IL1R)–TNF receptor (TNFR) network induced by DSS was reduced in the presence of anatabine. researchgate.net This included the reduced activation of several core signaling nodes within the TLR cascade, such as IL-1R-associated kinase (IRAK)1, IRAK4, and myeloid differentiation primary response 88 (MYD88). researchgate.net
Current scientific literature does not provide direct evidence linking (R,S)-Anatabine Tartrate (2:3) to the modulation of Rho GTPases, the TGF-Beta Family, or Integrin signaling pathways. While these pathways are crucial in various cellular processes, including inflammation and cell proliferation, studies specifically investigating the effects of anatabine on them are limited. frontiersin.orgnih.govnih.govresearchgate.netreactome.orgcusabio.commdpi.comembopress.orgyoutube.comreactome.org Therefore, the interaction of anatabine with these particular signaling cascades remains an area for future investigation.
Neurotransmitter System Interactions
(R,S)-Anatabine interacts with key neurotransmitter systems, most notably the dopaminergic system. Studies using isolated rat brain synaptosomes have shown that anatabine stimulates the release of dopamine (B1211576), with an EC50 value of 1.76 µM. nih.gov In contrast, it does not induce the release of norepinephrine (B1679862) at concentrations up to 100 µM. nih.gov Further research has confirmed that anatabine increases dopamine release in the nucleus accumbens of adult rats. nih.gov This selective action on dopamine release, a critical component of the brain's reward pathways, suggests a specific mechanism of interaction with the central nervous system. nih.govyoutube.com
Dopamine Release Modulation in Isolated Synaptosomes
Research using isolated nerve terminals (synaptosomes) from rat brains has demonstrated that (R,S)-Anatabine can directly stimulate the release of dopamine. In these ex vivo preparations, (R,S)-Anatabine was shown to be selective in its action, prompting dopamine release while having no significant effect on the release of norepinephrine. The potency of this effect was quantified, establishing a median effective concentration (EC50) for dopamine release.
| Parameter | Value | Preparation |
| Dopamine Release (EC50) | 1.76 µM | Isolated Rat Brain Synaptosomes |
| Norepinephrine Release (EC50) | >100 µM | Isolated Rat Brain Synaptosomes |
Glutamate (B1630785) and Gamma-Aminobutyric Acid (GABA) System Interplay
The interaction of (R,S)-Anatabine with the primary excitatory (glutamate) and inhibitory (Gamma-Aminobutyric Acid, GABA) neurotransmitter systems in the central nervous system is not fully characterized, though some studies provide indirect evidence of interplay.
While direct effects on glutamate or GABA release have been hypothesized to contribute to anatabine's pharmacological profile, direct evidence remains limited. nih.gov Studies have not found direct action of anatabine on NMDA glutamate receptors. nih.gov However, in rodent models, anatabine was able to counteract attentional deficits induced by dizocilpine, an NMDA receptor antagonist. nih.gov This finding suggests a potential modulatory role for anatabine within the glutamatergic system, possibly downstream from the NMDA receptor. nih.gov
Furthermore, proteomic analysis of cells treated with anatabine has revealed an upregulation of the glutamate-cysteine ligase modifier subunit (GCLM). frontiersin.org This enzyme is crucial for the synthesis of glutathione, a major antioxidant, and utilizes glutamate as a substrate. This metabolic link suggests an indirect influence of anatabine on cellular glutamate utilization. There is currently a lack of published research detailing the direct effects of (R,S)-Anatabine on the GABAergic system.
Enzyme Activity Modulation
(R,S)-Anatabine has been shown to modulate the activity of specific enzymes implicated in disease pathology.
In cellular models relevant to Alzheimer's disease, anatabine has demonstrated an ability to reduce the production of amyloid-beta (Aβ) peptides. This effect is achieved primarily by impacting the β-cleavage of the amyloid precursor protein (APP). Specifically, anatabine was found to inhibit the transcription of the gene for Beta-Secretase 1 (BACE1) and consequently reduce the protein levels of this enzyme in human neuronal-like SH-SY5Y cells. This reduction in BACE1 activity leads to a dose-dependent decrease in the secretion of pathogenic Aβ peptides, Aβ1-40 and Aβ1-42.
| Effect of Anatabine | Observation | Cellular Model |
| BACE1 Transcription | Inhibited | SH-SY5Y Cells |
| BACE1 Protein Levels | Reduced | SH-SY5Y Cells |
| Aβ1-40 and Aβ1-42 Levels | Dose-dependently lowered | SH-SY5Y Cells |
| sAPPβ Production | Reduced | SH-SY5Y Cells |
Considerations of Cellular Senescence Pathways
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Key pathways governing this process include the p53/p21 and p16/pRB pathways. While direct studies on anatabine and cellular senescence are limited, its documented effects on related signaling molecules warrant consideration.
One of the hallmarks of senescent cells is the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, known as the senescence-associated secretory phenotype (SASP). The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the SASP. Research has shown that anatabine can inhibit the activation of NF-κB. frontiersin.orgresearchgate.netnih.gov By downregulating NF-κB activity, anatabine could potentially modulate the pro-inflammatory aspects of cellular senescence.
Additionally, phosphoproteomic studies have observed that anatabine treatment can lead to an increased phosphorylation of the p53 protein. nih.gov The p53 tumor suppressor protein is a critical regulator that can induce cell cycle arrest and senescence in response to cellular stress. This finding suggests a potential interaction between anatabine and this core senescence-regulating pathway, although the functional consequences of this specific phosphorylation event in the context of senescence have not been elucidated.
Preclinical Investigations and Model Systems in R,s Anatabine Tartrate 2:3 Research
In Vitro Cellular Models for Mechanistic Elucidation
(R,S)-Anatabine tartrate has been the subject of various in vitro studies to understand its mechanism of action at the cellular level. These investigations have utilized a range of cell models, from immortalized cell lines to primary cell cultures, to explore its effects on pathways related to inflammation and neurodegeneration.
Immortalized cell lines such as the human neuroblastoma SH-SY5Y and Human Embryonic Kidney 293 (HEK293) cells have been instrumental in elucidating the anti-inflammatory properties of anatabine (B1667383). Research has shown that anatabine can prevent the phosphorylation of STAT3 and NF-κB, key transcription factors in the inflammatory response, in these cell lines when stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) nih.gov.
In SH-SY5Y cells, which are neuron-like, anatabine has been observed to lower the production of amyloid-beta (Aβ) peptides Aβ1-40 and Aβ1-42 in a dose-dependent manner apexbt.comapexbt.com. This effect is achieved by impacting the β-cleavage of the amyloid precursor protein (APP), as evidenced by a reduction in sAPPβ production without affecting sAPPα levels apexbt.comapexbt.com. Furthermore, anatabine was found to inhibit the transcription of β-secretase 1 (BACE-1) and reduce its protein levels in these cells apexbt.comapexbt.com.
Recent studies in SH-SY5Y cells have also explored the impact of anatabine on mitochondrial function. These investigations revealed that anatabine can induce changes in mitochondrial behavior, including hyperpolarization, alterations in the morphology of the mitochondrial network, increased rates of mitochondrial turnover, and the upregulation of regulators involved in mitochondrial biogenesis nih.govnih.gov.
The table below summarizes the observed effects of (R,S)-Anatabine Tartrate in these immortalized cell lines:
| Cell Line | Stimulus | Key Findings | Reference |
| SH-SY5Y | LPS or TNF-α | Prevents STAT3 and NF-κB phosphorylation. | nih.gov |
| SH-SY5Y | - | Dose-dependently lowers Aβ1-40 and Aβ1-42 levels. Reduces sAPPβ production. Inhibits BACE-1 transcription and protein levels. | apexbt.comapexbt.com |
| SH-SY5Y | - | Induces mitochondrial hyperpolarization, alters mitochondrial network morphology, increases mitochondrial turnover, and upregulates mitochondrial biogenesis regulators. | nih.govnih.gov |
| HEK293 | LPS or TNF-α | Prevents STAT3 and NF-κB phosphorylation. | nih.gov |
To more closely mimic physiological conditions, researchers have utilized primary cell cultures. In studies involving human microglia and human blood mononuclear cells, anatabine demonstrated its ability to prevent the phosphorylation of STAT3 and NF-κB induced by LPS nih.gov. Furthermore, in whole human blood, anatabine was found to prevent the production of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, in response to LPS stimulation nih.gov. These findings in primary human cells corroborate the anti-inflammatory effects observed in immortalized cell lines.
Reporter gene assays have been employed to quantify the effects of anatabine on specific signaling pathways. These assays typically involve linking a reporter gene (such as luciferase) to a promoter region that is regulated by a specific transcription factor. The activity of the reporter gene then serves as a proxy for the activity of the transcription factor.
Through a luciferase reporter cell system, it was demonstrated that anatabine treatment leads to the translocation of Nuclear factor-erythroid factor 2-related factor 2 (NRF2), a key regulator of cellular antioxidant responses frontiersin.orgnih.gov. This suggests that anatabine may exert some of its effects through the activation of the NRF2 pathway frontiersin.orgnih.gov.
Additionally, reporter gene assays have been central to understanding anatabine's influence on inflammatory pathways. It has been shown that anatabine inhibits the activity of the transcription factors NF-κB and STAT3, which are crucial in the cellular inflammatory response frontiersin.orgnih.gov. This inhibition of NF-κB and STAT3 activation has been observed both in vitro and in vivo nih.govfrontiersin.org.
Investigations using isolated rat brain synaptosomes have provided insights into the neuropharmacological properties of (R,S)-anatabine. These preparations of nerve terminals are used to study neurotransmitter release. It was found that (R,S)-anatabine stimulates the release of dopamine (B1211576) with an EC50 of 1.76 µM caymanchem.combertin-bioreagent.com. In contrast, it did not stimulate the release of norepinephrine (B1679862) at concentrations up to 100 µM, indicating a degree of selectivity in its action on neurotransmitter systems caymanchem.combertin-bioreagent.com.
While specific studies on (R,S)-Anatabine Tartrate (2:3) in oocyte expression systems are not detailed in the provided search results, these systems are a common tool for characterizing the interaction of compounds with specific receptor subtypes. Generally, these systems, often using Xenopus oocytes, allow for the expression of specific receptor subunits to study the electrophysiological and pharmacological properties of a compound. Research on (R,S)-anatabine has identified it as an agonist of α4β2 and α6/α3β2β4 subunit-containing nicotinic acetylcholine (B1216132) receptors (nAChRs), with EC50 values of 6.1 µM and 3.6 µM, respectively caymanchem.combertin-bioreagent.com. It displays selectivity for these subtypes over α3β4 and α7 nAChRs, where the EC50 values are 70.6 µM and 158.5 µM, respectively caymanchem.combertin-bioreagent.com.
In Vivo Animal Models for Systemic Pathway Analysis
A variety of in vivo animal models have been utilized to investigate the systemic effects of anatabine and to confirm the relevance of the mechanisms identified in vitro. These models have been crucial in demonstrating the anti-inflammatory and neuroprotective potential of the compound.
In an acute model of inflammation where wild-type mice were challenged with LPS, anatabine was shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the plasma, kidney, and spleen nih.gov. This was accompanied by an inhibition of LPS-induced STAT3 phosphorylation in the spleen and kidney nih.gov.
The impact of anatabine on neuroinflammation has been studied in a transgenic mouse model of Alzheimer's disease (Tg APPsw), which exhibits elevated levels of cytokines in the brain nih.gov. Chronic oral treatment with anatabine resulted in a reduction of brain TNF-α and IL-6 levels compared to untreated transgenic mice nih.gov. Furthermore, the increased STAT3 phosphorylation observed in the brains of these mice was inhibited by the anatabine treatment nih.gov. In another study with a transgenic mouse model of Alzheimer's, chronic anatabine treatment was found to reduce the activation of STAT3 and NFκB, leading to a decrease in the expression of their target genes, including Bace1, iNOS, and Cox-2 nih.gov. This was associated with a significant reduction in microgliosis and the pathological deposition of Aβ in the brain nih.gov.
The anti-inflammatory properties of anatabine have also been demonstrated in a dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of ulcerative colitis, where oral administration of anatabine reduced the clinical symptoms of colitis nih.gov. Gene expression analysis indicated that anatabine had a restorative effect on the global gene expression profiles altered by DSS nih.gov.
Further studies in rodent models have characterized the pharmacokinetic and anti-inflammatory profile of anatabine. It was found to be bioavailable and able to penetrate the brain after systemic administration acs.org. In rats, it caused a dose-dependent reduction in carrageenan-induced paw edema acs.org. In mice challenged with LPS, it inhibited the production of pro-inflammatory cytokines while increasing the levels of the anti-inflammatory cytokine IL-10 in a dose-dependent manner acs.org.
The table below summarizes the findings from key in vivo animal model studies:
| Animal Model | Condition | Key Findings | Reference |
| Wild-type mice | LPS-induced acute inflammation | Reduced pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in plasma, kidney, and spleen. Inhibited STAT3 phosphorylation in spleen and kidney. | nih.gov |
| Tg APPsw mice | Alzheimer's disease-like neuroinflammation | Reduced brain TNF-α and IL-6 levels. Inhibited increased STAT3 phosphorylation in the brain. Reduced STAT3 and NFκB activation, leading to decreased Bace1, iNOS, and Cox-2 expression. Reduced microgliosis and Aβ deposition. | nih.govnih.gov |
| DSS mouse model | Ulcerative colitis | Reduced clinical symptoms of colitis. Restored global gene expression profiles. | nih.gov |
| Rats | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema. | acs.org |
| Mice | LPS challenge | Inhibited pro-inflammatory cytokine production. Increased anti-inflammatory cytokine IL-10 levels. | acs.org |
Rodent Models (e.g., mice, rats) for Inflammatory Response Studies
Rodent models have been instrumental in characterizing the anti-inflammatory effects of anatabine across different types of induced inflammation, including systemic inflammation, autoimmune demyelination, and colitis.
LPS-Induced Inflammation: In mouse models of acute systemic inflammation induced by lipopolysaccharide (LPS), anatabine has demonstrated significant anti-inflammatory activity. nih.gov Intraperitoneal administration of anatabine led to a dose-dependent decrease in the plasma levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). acs.orgresearchgate.net Further analysis revealed that anatabine treatment also reduced a broad spectrum of other pro-inflammatory mediators such as IL-1β, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and various chemokines. nih.govresearchgate.net Concurrently, anatabine was found to upregulate the anti-inflammatory cytokine IL-10 in a dose-dependent manner, suggesting a dual action of suppressing pro-inflammatory pathways while enhancing anti-inflammatory responses. acs.org These effects on cytokine production are linked to anatabine's ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), critical transcription factors in the inflammatory cascade. nih.govacs.orgnih.gov
Table 1: Effects of Anatabine on Cytokine Levels in LPS-Induced Inflammation Models
| Cytokine/Mediator | Observed Effect | Model System |
|---|---|---|
| TNF-α | Reduction | Mice nih.govresearchgate.net |
| IL-6 | Reduction | Mice nih.govresearchgate.net |
| IL-1β | Reduction | Mice nih.govresearchgate.net |
| GM-CSF | Reduction | Mice researchgate.net |
| IL-10 | Upregulation | Mice acs.org |
| pSTAT3 / pNF-κB | Inhibition | Mice nih.govacs.org |
Experimental Autoimmune Encephalomyelitis (EAE): In the EAE mouse model, which mimics aspects of human multiple sclerosis, anatabine has been shown to ameliorate disease progression. acs.orgnih.gov Oral administration of anatabine markedly suppressed the associated neurological deficits. nih.gov Mechanistically, this was linked to a significant reduction in Th1 and Th17 cytokines, which are known drivers of EAE pathology. nih.gov The compound was also found to significantly suppress the phosphorylation of STAT3 and p65 NF-κB in both the spleen and the brain of EAE mice. nih.gov Furthermore, histological analysis revealed that anatabine treatment alleviated the infiltration of macrophages/microglia, reduced astrogliosis, and significantly prevented demyelination in the spinal cord of affected mice. nih.gov Another study noted that anatabine administered via inhalation also reduced neurological deficits and bodyweight loss in a murine model of multiple sclerosis. acs.orgnih.gov
Table 2: Pathophysiological Effects of Anatabine in the EAE Mouse Model
| Parameter | Observed Effect | Location |
|---|---|---|
| Neurological Deficits | Suppression | Whole Animal nih.gov |
| Th1/Th17 Cytokines | Reduction | Periphery nih.gov |
| STAT3 Phosphorylation | Suppression | Spleen & Brain nih.gov |
| p65 NF-κB Phosphorylation | Suppression | Spleen & Brain nih.gov |
| Macrophage/Microglia Infiltration | Alleviation | Spinal Cord nih.gov |
| Demyelination | Prevention | Spinal Cord nih.gov |
DSS-Induced Colitis: The effects of anatabine in the dextran sulfate sodium (DSS)-induced colitis mouse model, a common model for inflammatory bowel disease, have yielded varied results across studies. One study reported that oral administration of anatabine, but not nicotine, reduced the clinical symptoms of colitis, including body weight loss and the disease activity index (DAI). nih.govnih.govresearchgate.net This study also found that anatabine reduced the colonic abundance of pro-inflammatory cytokines like IL-6 and TNF-α while increasing the anti-inflammatory cytokine IL-10. nih.govnih.gov Conversely, another investigation using a DSS-induced colitis model in mice with a fully humanized immune system found that anatabine only showed weak or non-significant trends toward effectiveness when compared to nicotine. nih.gov
Table 3: Summary of Anatabine's Effects in DSS-Induced Colitis Mouse Models
| Finding | Study Outcome | Model System |
|---|---|---|
| Clinical Symptoms (e.g., body weight loss, DAI) | Reduced | C57BL/6 Mice nih.govnih.gov |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Reduced | C57BL/6 Mice nih.gov |
| Anti-inflammatory Cytokine (IL-10) | Increased | C57BL/6 Mice nih.govnih.gov |
| Clinical Symptoms | Weaker or non-significant trends | Humanized Immune System Mice nih.gov |
Genetically Modified Animal Models for Pathway Dissection
Genetically modified mouse models have been crucial for dissecting the molecular pathways affected by anatabine, particularly in the context of neuroinflammation and Alzheimer's disease (AD) pathology. nih.govplos.org Studies using transgenic mouse models of AD (Tg APPsw and Tg PS1/APPswe), which develop pathological Aβ deposits and neuroinflammation, have demonstrated significant therapeutic potential for anatabine. nih.govplos.orgnih.gov
Chronic oral treatment with anatabine was found to reduce the brain levels of pro-inflammatory cytokines TNF-α and IL-6. nih.gov A key finding was that anatabine inhibits the activation of STAT3 and NF-κB, transcription factors that are upregulated in the brains of these transgenic mice and are implicated in the expression of inflammatory and pro-amyloidogenic genes. nih.govplos.orgnih.govsemanticscholar.org This inhibition of STAT3 and NF-κB signaling was associated with a reduction in the expression of their target genes, including Bace1, iNOS, and Cox-2. plos.orgnih.govsemanticscholar.org Consequently, anatabine treatment led to a significant reduction in microgliosis and the pathological deposition of amyloid-beta (Aβ) in both the cortex and hippocampus. plos.orgnih.govsemanticscholar.org
Table 4: Effects of Anatabine in a Transgenic Mouse Model of Alzheimer's Disease
| Parameter | Observed Effect | Location |
|---|---|---|
| Brain TNF-α & IL-6 | Reduction | Brain nih.gov |
| STAT3 & NF-κB Activation | Inhibition | Brain plos.orgnih.gov |
| Bace1, iNOS, Cox-2 Expression | Reduction | Brain plos.orgnih.gov |
| Microgliosis | Reduction | Brain plos.orgnih.gov |
| Amyloid-beta (Aβ) Deposition | Reduction | Cortex & Hippocampus plos.orgnih.gov |
| Socio-behavioral Deficits | Alleviation | Whole Animal plos.org |
Zebrafish Models for Behavioral Neuropharmacology
Zebrafish have emerged as a valuable model for high-throughput screening and behavioral neuropharmacology due to their genetic tractability and the conservation of key neural pathways. nih.gov The novel tank test (NTT) is a widely used assay in zebrafish to assess anxiety-like behavior, leveraging the fish's natural tendency to initially dive to the bottom of a new environment (a stress-induced response). nih.govnih.gov
Studies investigating the neuropharmacological effects of anatabine have utilized this model. caymanchem.combertin-bioreagent.com When exposed to anatabine, zebrafish demonstrated a significant increase in the time spent in the upper region of the novel tank. caymanchem.combertin-bioreagent.com This behavioral change is interpreted as an anxiolytic-like effect, as it indicates a reduction in the natural anxiety and stress response to the new environment. caymanchem.com
Table 5: Behavioral Effects of Anatabine in the Zebrafish Novel Tank Test
| Model System | Behavioral Assay | Parameter Measured | Observed Effect | Interpretation |
|---|---|---|---|---|
| Zebrafish (Danio rerio) | Novel Tank Test (NTT) | Time spent in the top of the tank | Increased caymanchem.combertin-bioreagent.com | Anxiolytic-like activity |
Enantiomeric and Stereochemical Aspects in R,s Anatabine Tartrate 2:3 Research
Significance of Chirality in Biological Activity of Anatabine (B1667383)
Chirality is a fundamental concept in pharmacology and toxicology, as the three-dimensional structure of a molecule dictates its ability to interact with chiral biological targets such as receptors, enzymes, and other proteins. nih.gov For anatabine, its enantiomers can exhibit different physiological and pharmacological effects. researchgate.net The differential interaction of R-(+)-Anatabine and S-(-)-Anatabine with biological systems is a critical area of investigation. Previous pharmacological studies have often been limited by the lack of availability of the optically pure forms of minor tobacco alkaloids like anatabine. nih.govnih.gov The ability to study the individual enantiomers allows for a more precise understanding of their structure-activity relationships. The spatial orientation of the pyridine (B92270) and tetrahydropyridine (B1245486) rings of anatabine influences its binding to and activation of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are key targets for its pharmacological actions. nih.gov The distinct stereochemistry of each enantiomer can lead to variations in binding affinity, efficacy, and potency at these receptors, ultimately resulting in different biological responses.
Differential Pharmacological Properties of R-(+)-Anatabine and S-(-)-Anatabine
Research into the individual enantiomers of anatabine has revealed significant differences in their interactions with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. nih.gov These receptors are widely distributed in the central nervous system and are involved in various cognitive and physiological processes.
Radioligand binding experiments have demonstrated that R-(+)-Anatabine has a higher affinity for α4β2 nAChRs compared to S-(-)-Anatabine. nih.gov Specifically, the binding affinity (Ki) of R-(+)-Anatabine was found to be approximately twice that of the S-(-) enantiomer. nih.gov In terms of efficacy at α4β2 nAChRs, S-(-)-Anatabine has been shown to be more efficacious than R-(+)-Anatabine. nih.gov
Conversely, both enantiomers of anatabine are highly efficacious agonists at α7 nAChRs. nih.gov The ability of both R-(+)- and S-(-)-anatabine to stimulate both α4β2 and α7 nAChRs is a noteworthy property that may have implications for the development of therapeutic agents for neurodegenerative disorders. nih.gov
| Enantiomer | Receptor Subtype | Binding Affinity (Ki) | Efficacy |
|---|---|---|---|
| R-(+)-Anatabine | α4β2 nAChR | 119 nM researchgate.net | Less efficacious than S-(-)-Anatabine nih.gov |
| S-(-)-Anatabine | α4β2 nAChR | 249 nM researchgate.net | More efficacious than R-(+)-Anatabine nih.gov |
| R-(+)-Anatabine | α7 nAChR | Data not available | Highly efficacious agonist nih.gov |
| S-(-)-Anatabine | α7 nAChR | Data not available | Highly efficacious agonist nih.gov |
Enantioselective Synthesis for Research Applications
The limited availability of optically pure anatabine enantiomers from natural sources has necessitated the development of enantioselective synthetic methods for research purposes. nih.govnih.gov These methods aim to produce either the R-(+) or S-(-) enantiomer in high yield and with excellent enantiomeric excess.
| Step | Description | Key Reagents/Intermediates |
|---|---|---|
| 1 | Formation of Chiral Ketimine | 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone, 3-(aminomethyl)pyridine (B1677787) nih.govnih.gov |
| 2 | Enantioselective C-alkylation | Halogenoalkane or halogenoalkene species nih.govnih.gov |
| 3 | N-deprotection and Ring Closure | Base-catalyzed intramolecular cyclization nih.govnih.gov |
Chiral Separation Methodologies for Analytical Research
The analysis and isolation of individual anatabine enantiomers from racemic mixtures are crucial for pharmacological studies. Various chiral separation methodologies have been developed for this purpose, with chiral high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being prominent techniques. nih.govnih.govnih.gov
Chiral HPLC is a widely used method for the analytical and preparative separation of anatabine enantiomers. nih.gov This technique often employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. nih.govresearchgate.net For instance, the CHIRALPAK AGP column has demonstrated full baseline separation of anatabine enantiomers. nih.gov The mobile phase composition is also a critical factor, with mixtures of solvents like hexane, ethanol, and modifiers such as trifluoroacetic acid and diethylamine (B46881) being utilized. mdpi.com
Multi-dimensional gas chromatography coupled with mass spectrometry (MDGC-MS) is another powerful technique for the enantiomeric analysis of anatabine in complex matrices like tobacco. nih.gov This method often involves derivatization of the alkaloids, for example, with trifluoroacetic anhydride (B1165640), to enhance their volatility and chromatographic properties. nih.gov Capillary electrophoresis (CE) has also emerged as a versatile technique for enantioseparations, offering high efficiency and short analysis times. nih.govnih.gov
| Technique | Stationary Phase/Column | Mobile Phase/Conditions | Detection |
|---|---|---|---|
| Chiral HPLC | CHIRALPAK AGP nih.gov | Isocratic mobile phase of 30 mM ammonium (B1175870) formate (B1220265) with 0.3% NH4OH and methanol (B129727) (90:10 v/v) nih.gov | Mass Spectrometry (MS/MS) nih.gov |
| Chiral HPLC | Chiralcel OJ-H mdpi.com | Hexane-ethanol-trifluoroacetic acid-diethylamine gradient mdpi.com | Not specified |
| MDGC-MS | Cyclodextrin-based analytical column nih.gov | Derivatization with trifluoroacetic anhydride nih.gov | Mass Spectrometry (MS) nih.gov |
| UPLC/MS/MS | LUX Cellulose-2 nih.gov | Isocratic mobile phase of 20 mM ammonium formate with 0.2% NH4OH:acetonitrile (B52724) (90:10 v/v) for nornicotine, adaptable for other alkaloids nih.gov | Mass Spectrometry (MS/MS) nih.gov |
Advanced Methodological Approaches in R,s Anatabine Tartrate 2:3 Research
Omics Technologies for Pathway Discovery
Omics technologies provide a high-throughput, systems-level view of the molecular changes induced by (R,S)-Anatabine Tartrate (2:3). By examining the entirety of genes, proteins, and their modifications, researchers can uncover novel biological pathways and mechanisms of action.
Transcriptomic Profiling and Gene Expression Analysis
Transcriptomic analysis is a powerful tool for understanding the impact of anatabine (B1667383) on cellular systems by identifying which genes are activated or suppressed. frontiersin.org Studies utilizing a systems pharmacology approach have examined the concentration-dependent effects of anatabine on gene expression across various cell types. frontiersin.orgnih.gov This research has shown that anatabine treatment perturbs processes associated with the cellular redox balance. nih.gov
Linear modeling of transcriptomics data can identify genes whose expression changes linearly with increasing concentrations of anatabine. nih.gov One of the most significantly expressed genes identified through this approach is Heme Oxygenase 1 (HMOX1), which is a key component of the cellular response to oxidative stress. researchgate.net Gene Set Enrichment Analysis (GSEA) on these transcriptomic profiles further reveals the broader biological pathways affected by the compound. researchgate.net
| Gene/Gene Set | Description | Observed Effect |
| HMOX1 | An enzyme that plays a crucial role in heme catabolism and cellular defense against oxidative stress. | Expression significantly increases with anatabine concentration. researchgate.net |
| NRF2 Pathway | A signaling pathway that regulates the expression of antioxidant proteins to protect against oxidative damage. | Inferred to be activated by anatabine treatment. frontiersin.org |
| Cellular Redox Balance | Processes involved in maintaining the balance between oxidants and antioxidants within a cell. | Perturbed by anatabine treatment. nih.gov |
Phosphoproteomic Assays
Phosphoproteomics, the large-scale study of protein phosphorylation, is used to investigate the signaling cascades activated by (R,S)-Anatabine Tartrate (2:3). Systematic phosphoproteomic assays have demonstrated that anatabine treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.orgnih.gov This pathway is critical for regulating a wide range of cellular processes, including stress responses and inflammation. By analyzing changes in protein phosphorylation across different cell systems and time points, researchers can map the specific signaling networks that anatabine modulates. nih.gov
Systems Pharmacology and Computational Modeling
Systems pharmacology combines experimental multi-omics data with computational modeling to predict the functional partners and mechanisms of a compound. frontiersin.orgnih.gov In the case of anatabine, transcriptomics data has been used to reverse-engineer and predict active transcription factors using algorithms like DoRothEA. frontiersin.org This approach allows for the construction of network models that represent the compound's mechanisms of action. frontiersin.org By integrating these datasets with biological knowledge networks, computational models can predict the upregulation and downregulation of specific pathways, such as the p38 MAPK signaling cascade. frontiersin.orgnih.gov This integrated approach provides a holistic view of anatabine's cellular impact, moving beyond single-target interactions to a network-level understanding. frontiersin.org
Radioligand Binding Techniques for Receptor Characterization
Radioligand binding assays are a fundamental technique for characterizing the interaction between a ligand, such as anatabine, and its receptor targets. nih.gov These assays use a radiolabeled compound (radioligand) to quantify the binding of a test compound to a specific receptor. nih.gov
Research shows that (R,S)-Anatabine is an agonist of specific nicotinic acetylcholine (B1216132) receptors (nAChRs). caymanchem.combiomol.com It demonstrates selectivity for certain nAChR subtypes. caymanchem.combiomol.com Competition binding experiments, often using radioligands like [³H]-cytisine, are performed to determine the binding affinity (Ki) of anatabine enantiomers for nAChRs. mdpi.com Such studies have revealed that the R- and S-enantiomers of anatabine can have different binding affinities for the α4β2 nAChR subtype. mdpi.comnih.gov The affinity of R-anatabine for this receptor has been found to be approximately twice that of S-anatabine. mdpi.comnih.gov
| Receptor Subtype | Assay Type | Ligand | Potency/Affinity (Value) |
| α4β2 nAChR | Functional Assay | (R,S)-Anatabine | EC₅₀ = 6.1 µM caymanchem.combiomol.com |
| α6/α3β2β4 nAChR | Functional Assay | (R,S)-Anatabine | EC₅₀ = 3.6 µM caymanchem.combiomol.com |
| α3β4 nAChR | Functional Assay | (R,S)-Anatabine | EC₅₀ = 70.6 µM caymanchem.combiomol.com |
| α7 nAChR | Functional Assay | (R,S)-Anatabine | EC₅₀ = 158.5 µM caymanchem.combiomol.com |
| α4β2 nAChR | Radioligand Binding ([³H]-cytisine) | R-Anatabine | Ki ≈ 125 nM mdpi.com |
| α4β2 nAChR | Radioligand Binding ([³H]-cytisine) | S-Anatabine | Ki ≈ 250 nM mdpi.com |
Spectroscopic and Chromatographic Methods for Research Purity and Quantification
Analytical methods are essential for ensuring the purity of (R,S)-Anatabine Tartrate (2:3) used in research and for quantifying its presence in various biological and experimental samples.
High-Performance Liquid Chromatography (HPLC) in Research Settings
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (R,S)-Anatabine Tartrate (2:3). It is routinely used to confirm the purity of synthesized batches, with research-grade anatabine often reported to have a purity of 99% or greater as determined by HPLC. selleckchem.comgoogle.com
Furthermore, HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), provides a robust and sensitive method for the quantification of anatabine. nih.gov This high-throughput method has been developed for analyzing anatabine in biological matrices like urine, allowing for its use as a biomarker. nih.gov Chiral HPLC methods are specifically employed to separate the R- and S-enantiomers of anatabine from a racemic mixture, which is crucial for studying the distinct biological activities of each isomer. mdpi.comnih.gov
| Analytical Technique | Application | Key Findings |
| HPLC | Purity Assessment | Confirms purity of research-grade anatabine to ≥99%. selleckchem.com |
| Chiral HPLC | Enantiomer Separation | Isolates R- and S-enantiomers from racemic mixtures for pharmacological comparison. mdpi.comnih.gov |
| UPLC-MS/MS | Quantification | Enables sensitive determination of anatabine enantiomers in tobacco samples. nih.gov |
| LC-MS/MS | Biomarker Quantification | High-throughput method for measuring anatabine concentrations in urine. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mechanistic Studies
Liquid chromatography-mass spectrometry (LC-MS), particularly in its tandem mass spectrometry (LC-MS/MS) configuration, is an indispensable tool for mechanistic studies of (R,S)-Anatabine Tartrate. This highly sensitive and selective technique allows for the precise quantification of anatabine and its metabolites in various biological fluids, which is crucial for pharmacokinetic profiling, including absorption, distribution, metabolism, and excretion (ADME) studies.
In a typical LC-MS/MS method, anatabine is first separated from other components of a sample matrix using liquid chromatography, often with a C18 or other suitable reversed-phase column. researchgate.netnih.gov Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in the positive ion mode. nih.govuclouvain.be The mass spectrometer then isolates the protonated molecular ion of anatabine (the precursor ion) and subjects it to collision-induced dissociation. Specific fragment ions (product ions) are then detected and quantified. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for the analysis of anatabine in complex matrices. nih.gov
The selection of precursor and product ion transitions is critical for the specificity of the assay. For anatabine, a common precursor ion (m/z) is 161.1, which corresponds to the protonated molecule [M+H]⁺. mdpi.com Upon fragmentation, a characteristic product ion with an m/z of 115.1 is often monitored. mdpi.com The use of isotopically labeled internal standards, such as anatabine-d4, is also a common practice to ensure high accuracy and precision in quantification by correcting for matrix effects and variations in instrument response. uclouvain.be
By employing such validated LC-MS/MS methods, researchers can conduct detailed mechanistic studies. For instance, by analyzing plasma and brain tissue samples at various time points after administration, it is possible to determine the bioavailability of anatabine and its ability to penetrate the blood-brain barrier. mdpi.com Furthermore, these methods are instrumental in identifying and quantifying metabolites of anatabine, providing insights into its metabolic pathways. nih.gov
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govuclouvain.be |
| Precursor Ion (m/z) | 161.1 | mdpi.com |
| Product Ion (m/z) | 115.1 | mdpi.com |
| Internal Standard | Anatabine-d4 | uclouvain.be |
| Capillary Voltage | 0.5 kV | uclouvain.be |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation in Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of (R,S)-Anatabine Tartrate in research settings. By providing detailed information about the chemical environment of individual atoms within a molecule, NMR is used to verify the identity and purity of the compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed for this purpose.
The ¹H NMR spectrum of (R,S)-Anatabine Tartrate would exhibit characteristic signals for both the anatabine and tartrate moieties. For the anatabine portion, signals corresponding to the protons on the pyridine (B92270) and the tetrahydropyridine (B1245486) rings would be observed. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.6 ppm. nih.gov The protons on the tetrahydropyridine ring would produce more complex signals in the upfield region of the spectrum. nih.gov
For the tartrate counterion, a characteristic singlet would be expected for the two equivalent methine protons (CH-OH), typically appearing around 4.3-4.4 ppm in an aqueous solvent like D₂O. hmdb.canih.gov The presence and integration of these signals would confirm the stoichiometry of the salt.
In research contexts, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the structure. COSY experiments would show correlations between coupled protons, helping to assign the complex spin systems in the tetrahydropyridine ring. An HSQC experiment would correlate the proton signals with their directly attached carbon-13 nuclei, providing unambiguous assignment of the carbon skeleton. nih.gov The stability of anatabine can also be monitored over time using NMR. mdpi.com
| Component | Proton Environment | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Anatabine | Pyridine Ring Protons | 7.43 - 8.57 | nih.gov |
| Tetrahydropyridine Ring Protons | 2.28 - 5.89 | nih.gov | |
| Tartrate | Methine Protons (-CH(OH)-) | ~4.34 | hmdb.canih.gov |
Advanced Sample Preparation Techniques for Biological Matrices (e.g., plasma, brain tissue)
The accurate analysis of (R,S)-Anatabine Tartrate in biological matrices such as plasma and brain tissue necessitates sophisticated sample preparation techniques to remove interfering substances and concentrate the analyte of interest. The complexity of these matrices requires multi-step procedures to ensure the reliability of subsequent analytical measurements.
Solid-phase extraction (SPE) is a widely used and effective method for the cleanup and concentration of anatabine from biological fluids. researchgate.net This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the stationary phase while interfering components are washed away. The purified analyte is then eluted with a suitable solvent. For the extraction of alkaloids like anatabine from plasma, reversed-phase SPE cartridges, such as those containing C18-bonded silica (B1680970), are often employed. researchgate.net A two-step SPE procedure, utilizing a silica column followed by a C18 column, has been shown to be effective for the extraction of similar alkaloids from plasma and brain homogenates. researchgate.net
The extraction of anatabine from brain tissue presents additional challenges due to the high lipid content and complex cellular structure. The process typically begins with homogenization of the tissue in a suitable buffer or acidic solution to release the analyte. researchgate.net This is often followed by a protein precipitation step, for example, with acetonitrile (B52724) or perchloric acid, to remove the bulk of the proteins. researchgate.net Subsequent purification can be achieved using SPE, similar to the methods used for plasma.
Below is a representative workflow for the solid-phase extraction of anatabine from a biological matrix.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Pre-treatment | For plasma: Centrifugation to remove cells. For brain tissue: Homogenization followed by protein precipitation. | Initial removal of gross interferences and release of the analyte. |
| 2. Conditioning | The SPE cartridge (e.g., C18) is washed with methanol (B129727) followed by water or an appropriate buffer. | To activate the stationary phase for analyte retention. |
| 3. Loading | The pre-treated sample is passed through the conditioned SPE cartridge. | Anatabine is retained on the stationary phase. |
| 4. Washing | The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic impurities. | To elute interfering substances without eluting the analyte. |
| 5. Elution | A strong solvent (e.g., methanol, acetonitrile, or a mixture with a modifier like ammonium (B1175870) hydroxide) is passed through the cartridge. | To desorb and collect the purified anatabine. |
| 6. Reconstitution | The eluate is evaporated to dryness and reconstituted in a small volume of the mobile phase used for LC-MS analysis. | To concentrate the sample and ensure compatibility with the analytical instrument. |
Future Directions and Emerging Research Avenues for R,s Anatabine Tartrate 2:3
Exploration of Novel Molecular Targets and Pathways
Initial research into (R,S)-Anatabine Tartrate (2:3), hereafter referred to as anatabine (B1667383), has primarily focused on its anti-inflammatory properties, identifying key signaling pathways such as STAT3 and NF-κB. nih.govnih.gov Future research is expanding to uncover novel molecular targets that could further elucidate its mechanisms of action and broaden its potential applications as a research tool.
One significant emerging pathway is the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) signaling cascade. A systems biology approach has identified anatabine as an activator of NRF2, a transcription factor that plays a crucial role in the cellular antioxidant response. frontiersin.orgnih.gov This finding suggests that anatabine's anti-inflammatory effects may be linked to its ability to modulate oxidative stress. Experimental verification has shown that anatabine treatment leads to NRF2 translocation. frontiersin.org Unlike other tobacco alkaloids such as anabasine, cotinine, nornicotine, and nicotine, anatabine uniquely activates the NRF2 pathway. frontiersin.orgnih.gov
Another area of exploration is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Phosphoproteomic studies have revealed that anatabine treatment results in the activation of MAPK signaling, including an increased phosphorylation of p38 MAPK, ERK1, MEK1, and c-Jun N-terminal kinase (JNK). frontiersin.orgnih.gov The interplay between MAPK activation and NRF2 signaling is a critical area for future investigation, as MAPK pathways are known to regulate NRF2 activity. frontiersin.orgnih.gov
While the inhibitory effects on STAT3 and NF-κB are well-documented, showing that anatabine can prevent their phosphorylation induced by inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α, the upstream regulators of these effects are still being explored. nih.govnih.gov Research suggests that these effects may be downstream of its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), but the high concentrations required for in vitro effects compared to effective in vivo concentrations suggest other mechanisms may also be involved. acs.org
The following table summarizes the key molecular targets and pathways of anatabine that are central to ongoing and future research.
| Target/Pathway | Observed Effect of Anatabine | Key Research Findings |
| STAT3 | Inhibition of phosphorylation. nih.gov | Reduces pro-inflammatory cytokine production (IL-6, IL-1β, TNF-α) in vivo. nih.gov Observed in various cell lines and in mouse models of neuroinflammation. nih.govnih.gov |
| NF-κB | Inhibition of phosphorylation. nih.gov | Reduces the expression of NF-κB target genes like Bace1, iNOS, and Cox-2 in a mouse model of Alzheimer's disease. nih.govplos.org |
| NRF2 | Activation and translocation. frontiersin.org | Identified via a systems pharmacology approach; anatabine uniquely activates NRF2 among tested tobacco alkaloids. frontiersin.orgnih.gov |
| MAPK Signaling | Activation/Phosphorylation of key kinases (p38, ERK1, MEK1, JNK). frontiersin.org | Phosphoproteomic studies show broad activation across multiple cell systems. frontiersin.orgresearchgate.net |
| nAChRs | Agonist activity at various subtypes (α4β2, α7, etc.). nih.govcaymanchem.com | Proposed as an upstream mechanism for anti-inflammatory effects, though discrepancies in effective concentrations exist. acs.org |
Development of Advanced In Vitro and In Vivo Research Models
The investigation of anatabine's biological effects has been facilitated by a range of in vitro and in vivo models. Future research will depend on the development and refinement of more sophisticated models to probe its activity in complex biological systems.
In Vivo Models: Preclinical research has utilized several rodent models to study anatabine's effects on inflammatory and neurodegenerative conditions. Transgenic mouse models of Alzheimer's disease, such as the Tg APPsw and Tg PS1/APPswe models, have been instrumental in demonstrating that chronic anatabine treatment can reduce β-amyloidosis, neuroinflammation, and associated behavioral deficits. nih.govplos.orgfirstwordpharma.com In these models, anatabine was shown to decrease brain levels of inflammatory markers like TNF-α and IL-6. nih.govfirstwordpharma.com
Models of acute and chronic inflammation have also been employed. In mice challenged with lipopolysaccharide (LPS), anatabine treatment significantly lowered levels of inflammatory molecules in the blood, spleen, and kidney. firstwordpharma.comprnewswire.com For modeling inflammatory bowel disease, the dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of colitis has shown that oral administration of anatabine can reduce clinical symptoms. nih.gov Furthermore, a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), has been used to show that anatabine can ameliorate the clinical course of the disease. acs.org
The table below details some of the key in vivo models used in anatabine research.
Table of In Vivo Research Models for Anatabine| Model Type | Specific Model | Key Findings Related to Anatabine |
|---|---|---|
| Neurodegeneration | Transgenic mouse model of Alzheimer's disease (Tg PS1/APPswe). nih.govplos.org | Reduced β-amyloid plaque burden, decreased microgliosis, and inhibited STAT3/NF-κB activation. nih.govplos.org |
| Neuroinflammation | Transgenic mouse model of Alzheimer's disease (Tg APPsw). nih.gov | Reduced brain TNF-α and IL-6 levels and inhibited STAT3 phosphorylation. nih.gov |
| Systemic Inflammation | Lipopolysaccharide (LPS)-injected mice. acs.orgfirstwordpharma.com | Decreased plasma levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). nih.govacs.org |
| Inflammatory Bowel Disease | Dextran sulfate sodium (DSS)-induced colitis in mice. nih.gov | Ameliorated clinical symptoms and reduced colonic abundance of pro-inflammatory cytokines. nih.gov |
| Autoimmunity | Experimental Autoimmune Encephalomyelitis (EAE) mouse model. acs.org | Attenuated bodyweight loss and delayed progression of clinical scores. acs.org |
In Vitro Models: A variety of cell-based systems have been used to dissect the molecular mechanisms of anatabine. These include human neuroblastoma (SH-SY5Y), human embryonic kidney (HEK293), human microglia, and human peripheral blood mononuclear cells (PBMCs). nih.govnih.gov These models have been crucial for demonstrating anatabine's ability to directly inhibit the phosphorylation of STAT3 and NF-κB following stimulation with inflammatory agents. nih.govnih.gov The development of more complex models, such as organoids or co-culture systems that better mimic the tissue microenvironment, represents a future direction for in vitro anatabine research.
Structure-Activity Relationship (SAR) Studies for Analog Development as Research Tools
While systematic SAR studies for anatabine are not extensively published, comparative pharmacological investigations of anatabine and its structural isomers provide initial insights into the relationship between its chemical structure and biological activity. Such studies are foundational for the development of novel analogs that can serve as more potent or selective research tools to probe specific biological pathways.
A key comparison has been made between anatabine and isoanatabine, an isomeric analog. nih.gov Both compounds are tetrahydropyridyl ring-containing analogs of anabasine, but differ in the position of the double bond. This structural difference leads to distinct pharmacological profiles at nAChR subtypes. For instance, isoanatabine enantiomers demonstrated higher efficacies at α4β2 nAChRs compared to anatabine enantiomers. nih.gov Conversely, both anatabine enantiomers were found to be strong partial agonists at the human α7 nAChR. nih.gov
Furthermore, transcriptomic profiling has been used to compare anatabine to a large database of other compounds. frontiersin.org This approach identified piperlongumine, another natural alkaloid, as having a similar transcriptomic signature. frontiersin.orgnih.gov Such findings, which link structurally distinct molecules through their biological effects, can guide the design of new compounds that may mimic or enhance specific activities of anatabine, such as NRF2 activation. frontiersin.org
Future SAR studies will be essential to:
Identify the specific structural moieties of the anatabine molecule responsible for its activity on pathways like NRF2, STAT3, and NF-κB.
Develop analogs with increased selectivity for specific nAChR subtypes.
Synthesize derivatives with improved pharmacokinetic properties for use in in vivo research.
Create tool compounds that can selectively activate or inhibit pathways modulated by anatabine to better understand their role in various physiological and pathological processes.
Investigation of Enantiomeric Specificity in Underexplored Biological Systems
Anatabine is a chiral molecule, existing as (R)- and (S)-enantiomers. nih.govresearchgate.net While it is often studied as a racemic mixture, (R,S)-anatabine, emerging research highlights the importance of investigating the specific biological activities of each enantiomer. The differential pharmacology of stereoisomers is a critical area of research, as it can lead to the development of more specific and potent molecular probes and therapeutic agents.
Initial studies have focused on the differential effects of anatabine enantiomers at nAChRs. A pharmacological comparison revealed that the S- and R-enantiomers of anatabine have distinct efficacy and binding affinity profiles. For example, at the α4β2 nAChR, the efficacy of S-anatabine was found to be greater than that of R-anatabine. nih.gov In radioligand binding experiments, R-anatabine showed approximately twice the binding affinity for the α4β2 nAChR compared to S-anatabine. nih.gov
The table below summarizes the reported differential activity of anatabine enantiomers.
Pharmacological Properties of Anatabine Enantiomers at nAChRs| Enantiomer | Receptor Subtype | Efficacy Comparison | Binding Affinity Comparison |
|---|---|---|---|
| S-Anatabine | α4β2 | Efficacy of S-anatabine > R-anatabine. nih.gov | R-anatabine affinity is ~2x that of S-anatabine. nih.gov |
| R-Anatabine | α4β2 | Efficacy of S-anatabine > R-anatabine. nih.gov | R-anatabine affinity is ~2x that of S-anatabine. nih.gov |
| S-Anatabine | α7 | Strong partial agonist. nih.gov | Not specified. |
| R-Anatabine | α7 | Strong partial agonist. nih.gov | Not specified. |
Despite these initial findings, the enantiomeric specificity of anatabine in other biological systems remains largely unexplored. Future research should focus on:
Determining if the activation of the NRF2 pathway is stereospecific.
Investigating whether the inhibition of STAT3 and NF-κB phosphorylation is driven preferentially by one enantiomer.
Evaluating the in vivo effects of the individual (R)- and (S)-enantiomers in models of inflammation and neurodegeneration.
The availability of synthetic procedures to produce enantiomerically pure forms of anatabine is crucial for enabling these future investigations. nih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level approach, integrating various "omics" datasets, represents a powerful strategy for obtaining a holistic understanding of the biological effects of (R,S)-Anatabine Tartrate (2:3). This approach moves beyond a single-target focus to reveal the complex network of molecular pathways perturbed by the compound.
A recent study exemplified this approach by using a systems pharmacology framework to investigate the concentration-dependent effects of anatabine across various cell types. frontiersin.org This research integrated transcriptomics (gene expression) and phosphoproteomics (protein phosphorylation) data to build a comprehensive picture of anatabine's mechanism of action. frontiersin.orgnih.gov
Key findings from this integrated approach include:
Transcriptomics: Linear modeling of gene expression data identified cellular redox balance as a key process affected by anatabine. nih.gov This analysis, combined with a comparison to the LINCS L1000 database, led to the prediction that anatabine is an NRF2 activator. frontiersin.org
Phosphoproteomics: Systematic phosphoproteomic assays demonstrated that anatabine treatment leads to the activation of the MAPK signaling pathway, providing a mechanistic link to the observed NRF2 activation. frontiersin.orgresearchgate.net
Network Analysis: By leveraging biological knowledge networks, the study predicted the effects of anatabine, highlighting the upregulation of MAPK signaling and the activation of NRF2. frontiersin.orgnih.gov
This multi-omics strategy has successfully generated and experimentally verified novel hypotheses about anatabine's mechanism, namely its role as an NRF2 activator. frontiersin.org Future research should continue to leverage and expand upon this approach by:
Incorporating other omics data, such as metabolomics and proteomics, to create more comprehensive models of anatabine's effects.
Applying these methods to analyze data from more complex in vivo models treated with anatabine.
Using integrated datasets to identify potential biomarkers of anatabine activity in preclinical models.
By combining diverse, high-throughput datasets, researchers can accelerate the discovery of novel mechanisms, identify new research applications for anatabine and its analogs, and build a more complete understanding of its interactions with biological systems.
Q & A
Q. What is the molecular mechanism by which (R,S)-Anatabine Tartrate reduces amyloid-beta (Aβ) levels in Alzheimer’s disease models?
(R,S)-Anatabine Tartrate lowers Aβ production by inhibiting β-secretase (BACE-1) transcription and reducing BACE-1 protein levels, thereby impacting the β-cleavage of amyloid precursor protein (APP). It also suppresses NF-κB activation, which is linked to inflammatory pathways in neurodegeneration. In vitro studies show dose-dependent reductions in Aβ1-40 and Aβ1-42 levels without affecting sAPPα, suggesting specificity for the β-secretase pathway .
Q. How should researchers prepare stock solutions of (R,S)-Anatabine Tartrate for in vitro studies?
The compound is soluble in DMSO (20 mg/mL), ethanol (≤1 mg/mL), and dimethylformamide (33 mg/mL). For cell-based assays, dissolve in DMSO and dilute in culture media to avoid solvent toxicity. For animal studies, a common formulation involves mixing 50 µL DMSO stock with 300 µL PEG300, 50 µL Tween 80, and 600 µL ddH2O to ensure solubility and stability .
Q. What are the critical storage conditions for maintaining (R,S)-Anatabine Tartrate stability?
Store the powder at -20°C for up to 3 years. For dissolved formulations (e.g., DMSO stock), store at -80°C and use within 1 year. Transport with blue ice to prevent degradation. Repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for (R,S)-Anatabine Tartrate?
In vitro studies report dose-dependent Aβ reduction in neuronal cells, while in vivo transgenic mouse models show significant Aβ lowering after 4 days of treatment. However, in vivo toxicity (e.g., tremors, seizures at ≥10 mg/kg in rats) complicates therapeutic dosing. Researchers should validate pharmacokinetic parameters (e.g., blood-brain barrier penetration) and use subtoxic doses (e.g., 1 mg/kg) paired with biomarkers like soluble Aβ1-40/42 levels to bridge this gap .
Q. What experimental design considerations are critical for validating (R,S)-Anatabine Tartrate’s specificity toward nicotinic acetylcholine receptors (nAChRs)?
Use α4β2 and α6/α3β2β4 nAChR subunit-selective antagonists (e.g., mecamylamine) in competitive binding assays. Pair electrophysiological recordings (e.g., patch-clamp) with behavioral tests in nAChR-knockout models to isolate receptor-specific effects. Note that anatabine acts as a full α4β2 agonist but may partially antagonize nicotine’s effects, necessitating careful dose-response curves .
Q. How can researchers optimize analytical methods for quantifying anatabine in complex biological matrices?
Method 2 (HPLC with tandem mass spectrometry) demonstrates high agreement (R² >0.98) with existing protocols for minor alkaloid quantification. Key steps include:
- Solid-phase extraction to isolate anatabine from urine or plasma.
- Use of deuterated internal standards (e.g., anabasine-d4) to correct for matrix effects.
- Limit of quantitation (LOQ) at 1 ng/mL to detect low-abundance biomarkers in tobacco-use studies .
Methodological Challenges and Solutions
Q. How should researchers address solubility limitations in high-throughput screening assays?
For DMSO-sensitive assays, pre-dissolve (R,S)-Anatabine Tartrate in ethanol or PEG300-Tween 80 mixtures (see Question 2). Include vehicle controls to account for solvent-induced artifacts. For cell viability assays, maintain DMSO concentrations ≤0.1% .
Q. What strategies mitigate the narrow therapeutic index of (R,S)-Anatabine Tartrate in preclinical studies?
- Conduct pilot toxicity screens in rodents to identify the maximum tolerated dose (e.g., 1 mg/kg in rats).
- Monitor behavioral endpoints (e.g., locomotor activity, seizure thresholds) alongside Aβ biomarkers.
- Explore combination therapies with anti-inflammatory agents to reduce required doses .
Data Interpretation and Validation
Q. How can researchers validate the specificity of BACE-1 inhibition by (R,S)-Anatabine Tartrate?
Q. What statistical approaches resolve contradictions in Aβ quantification across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
